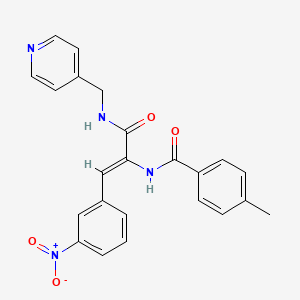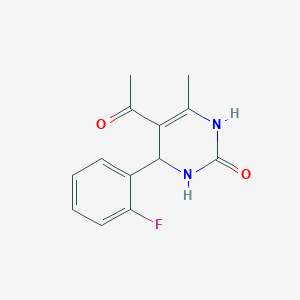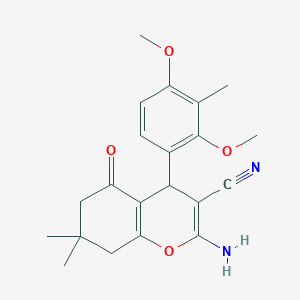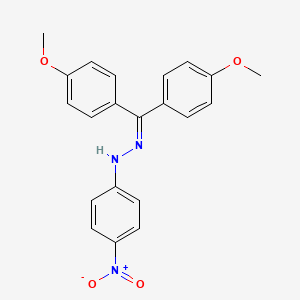
4-ME-N-(2-(3-NITROPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-ME-N-(2-(3-NITROPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE” is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-ME-N-(2-(3-NITROPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-nitrobenzaldehyde and 4-pyridylmethylamine. These intermediates are then subjected to condensation reactions, followed by amide bond formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
Medicine
Research into its potential as a therapeutic agent for various diseases, particularly those involving inflammation or cancer.
Industry
Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “4-ME-N-(2-(3-NITROPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro and amide groups could play a role in binding to biological targets, while the aromatic rings may facilitate interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ME-N-(2-(3-NITROPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE
- 4-ME-N-(2-(3-AMINOPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE
- 4-ME-N-(2-(3-HYDROXYPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE
Uniqueness
The presence of the nitro group in “this compound” distinguishes it from similar compounds, potentially imparting unique reactivity and biological activity. The combination of aromatic rings and functional groups also contributes to its distinct properties.
Properties
IUPAC Name |
4-methyl-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-16-5-7-19(8-6-16)22(28)26-21(14-18-3-2-4-20(13-18)27(30)31)23(29)25-15-17-9-11-24-12-10-17/h2-14H,15H2,1H3,(H,25,29)(H,26,28)/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQZCVAZYWVIOC-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid](/img/structure/B5121135.png)

![2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5121139.png)

![N-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide](/img/structure/B5121155.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5121163.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B5121169.png)
![N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5121191.png)
![(5E)-3-PHENYL-2-SULFANYLIDENE-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5121193.png)
![2-Amino-6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B5121207.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5121211.png)
![N,N-dimethyl-N'-[2-(3-methylphenoxy)ethyl]dicarbonotrithioic diamide](/img/structure/B5121213.png)
![4-benzyl-1-[3-(benzyloxy)benzyl]piperidine](/img/structure/B5121214.png)
